molecular formula C11H19NO4 B1377555 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid CAS No. 1630907-04-8

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

Cat. No. B1377555
CAS RN: 1630907-04-8
M. Wt: 229.27 g/mol
InChI Key: NBZXLLZSQJEBME-UHFFFAOYSA-N
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Description

“3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” is a compound with the CAS Number: 2248372-39-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid . It is stored at temperatures between 0-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Methyl /rara-3-amino-cyclobutanecarboxylate hydrochloride involved suspending it in dichloromethane, cooling the solution to 0°C, and then adding Et3N and Boc anhydride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-11(4,6-7)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) . This indicates the presence of a cyclobutane ring, a tert-butoxycarbonyl group, and a carboxylic acid group in the molecule .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 368.3±31.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The molar refractivity is 53.4±0.4 cm^3 .

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also be interesting to study its conformational properties and how these influence its reactivity and interactions with biological targets .

properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZXLLZSQJEBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139476
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

CAS RN

1427319-48-9
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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